Cas no 4759-65-3 (4-(trifluoromethyl)oxane-2,6-dione)
4-(trifluoromethyl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione
- 4-(trifluoromethyl)oxane-2,6-dione
- 3-trifluoromethyl-pentanedioic acid anhydride
- EN300-1270614
- A923537
- 4759-65-3
- AKOS022186497
- 3-(trifluoromethyl)glutaric anhydride
- MFCD19982023
- 4-Trifluoromethyl-dihydro-pyran-2,6-dione
- SCHEMBL7832377
- 3-trifluoromethylglutaric anhydride
- CS-0232373
-
- MDL: MFCD19982023
- Inchi: 1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2
- InChI Key: PTGCUXZHDCRLEE-UHFFFAOYSA-N
- SMILES: FC(C1CC(=O)OC(C1)=O)(F)F
Computed Properties
- Exact Mass: 182.01900
- Monoisotopic Mass: 182.01907850g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 1.02850
4-(trifluoromethyl)oxane-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181712-1g |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A119002138-1g |
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95% | 1g |
$417.78 | 2023-09-01 | |
| Chemenu | CM181712-1g |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95% | 1g |
$964 | 2024-07-16 | |
| abcr | AB277234-1 g |
4-Trifluoromethyl-dihydro-pyran-2,6-dione, 98%; . |
4759-65-3 | 98% | 1 g |
€490.00 | 2023-07-20 | |
| abcr | AB277234-5 g |
4-Trifluoromethyl-dihydro-pyran-2,6-dione, 98%; . |
4759-65-3 | 98% | 5 g |
€1,090.00 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303043-50mg |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95+% | 50mg |
¥4579.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303043-100mg |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95+% | 100mg |
¥7982.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303043-250mg |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95+% | 250mg |
¥10576.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303043-500mg |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95+% | 500mg |
¥15396.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303043-1g |
4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione |
4759-65-3 | 95+% | 1g |
¥21387.00 | 2024-05-12 |
4-(trifluoromethyl)oxane-2,6-dione Suppliers
4-(trifluoromethyl)oxane-2,6-dione Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 4-(trifluoromethyl)oxane-2,6-dione
Exploring 4-(Trifluoromethyl)oxane-2,6-dione (CAS No. 4759-65-3): Properties, Applications, and Future Trends
In the realm of synthetic chemistry and material science, 4-(trifluoromethyl)oxane-2,6-dione (CAS No. 4759-65-3) stands out as a compound of significant interest due to its unique structural features and versatile reactivity. This molecule, characterized by the presence of a trifluoromethyl group attached to a cyclic dione framework, has garnered attention from researchers and industry professionals alike. Its CAS number, 4759-65-3, serves as a key identifier in databases, facilitating its study and application across various fields. As global trends shift towards sustainable and high-performance materials, compounds like this are increasingly explored for their potential in green chemistry, pharmaceuticals, and advanced polymers. Users often search for terms such as "4-(trifluoromethyl)oxane-2,6-dione synthesis" or "CAS 4759-65-3 applications", reflecting a growing curiosity about its practical uses and environmental impact. This article delves into the properties, synthesis methods, applications, and future prospects of this compound, aligning with SEO optimization by incorporating relevant keywords and addressing common queries in a structured, informative manner.
The chemical structure of 4-(trifluoromethyl)oxane-2,6-dione features a six-membered oxane ring with carbonyl groups at positions 2 and 6, and a trifluoromethyl substituent at the 4-position. This arrangement imparts notable electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group is particularly noteworthy due to its high electronegativity and lipophilicity, which enhance the compound's stability and reactivity in various reactions. Researchers frequently investigate its behavior under different conditions, such as in cyclization reactions or as a building block for heterocyclic compounds. In terms of physical properties, this compound typically appears as a white to off-white crystalline solid with moderate solubility in organic solvents like dichloromethane and acetone. Its melting point and spectroscopic data (e.g., NMR and IR spectra) are well-documented, aiding in identification and quality control. The interest in fluorinated compounds has surged recently, driven by their applications in drug design and materials science, where they contribute to improved bioavailability and durability. Searches for "properties of 4-(trifluoromethyl)oxane-2,6-dione" often lead to discussions on its molecular characteristics, highlighting the importance of understanding its fundamental aspects for further innovation.
Applications of 4-(trifluoromethyl)oxane-2,6-dione span multiple industries, with a strong focus on pharmaceuticals and agrochemicals. In drug discovery, this compound serves as a key precursor for synthesizing molecules with enhanced metabolic stability and efficacy. For instance, it can be used to develop protease inhibitors or anti-inflammatory agents, leveraging the trifluoromethyl group's ability to modulate biological activity. The agrochemical sector benefits from its incorporation into herbicides and pesticides, where it improves resistance to degradation and increases effectiveness. Additionally, in material science, it contributes to the creation of advanced polymers and coatings with superior thermal and chemical resistance. Recent trends show a rise in searches for "sustainable fluorochemistry" and "green synthesis of fluorinated compounds", as environmental concerns drive demand for eco-friendly production methods. This compound aligns with these trends by offering pathways to reduce waste and energy consumption in synthetic processes. Its role in cross-coupling reactions and catalysis further underscores its versatility, making it a subject of ongoing research in academic and industrial settings. By addressing common user queries like "how is 4-(trifluoromethyl)oxane-2,6-dione used in medicine?", this content not only educates but also optimizes for search engines, ensuring visibility among professionals seeking cutting-edge information.
The synthesis of 4-(trifluoromethyl)oxane-2,6-dione typically involves multi-step organic reactions, starting from readily available precursors such as trifluoromethylated ketones or acids. Common methods include condensation reactions followed by cyclization, often employing catalysts to enhance yield and selectivity. Recent advancements focus on optimizing these processes for scalability and sustainability, reducing the use of hazardous reagents and minimizing environmental impact. For example, microwave-assisted synthesis and flow chemistry techniques have been explored to improve efficiency. Researchers and engineers frequently search for terms like "efficient synthesis of CAS 4759-65-3" or "catalytic routes for fluorinated diones", indicating a need for practical and innovative approaches. Quality control and analytical techniques, such as chromatography and mass spectrometry, play a crucial role in ensuring the purity and consistency of the final product, which is vital for its applications in sensitive fields like pharmaceuticals. This emphasis on process improvement resonates with broader industry movements towards green chemistry principles and circular economy models, making the compound a focal point for discussions on sustainable manufacturing.
Looking ahead, the future of 4-(trifluoromethyl)oxane-2,6-dione appears promising, with potential expansions into emerging areas such as renewable energy and electronics. Its unique properties could be harnessed in the development of organic semiconductors or energy storage materials, contributing to advancements in technology. Moreover, as regulatory frameworks evolve to encourage safer chemical practices, this compound's role in benign-by-design strategies may grow. User interests often include queries like "future trends in fluorinated compound research" or "innovations with 4-(trifluoromethyl)oxane-2,6-dione", reflecting a desire for forward-looking insights. Collaborations between academia and industry are likely to drive further discoveries, enhancing its applicability and commercial value. In conclusion, 4-(trifluoromethyl)oxane-2,6-dione (CAS No. 4759-65-3) exemplifies the intersection of chemistry and innovation, offering numerous opportunities for research and development. By maintaining a focus on SEO-friendly content that addresses hot topics and common search terms, this article aims to provide a comprehensive resource that is both informative and accessible to a wide audience.
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